molecular formula C13H16ClN3 B4554635 N-(2,4-dimethylphenyl)-6-methylpyrimidin-4-amine hydrochloride

N-(2,4-dimethylphenyl)-6-methylpyrimidin-4-amine hydrochloride

Cat. No.: B4554635
M. Wt: 249.74 g/mol
InChI Key: WRYQRPJIBOFZCT-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-6-methylpyrimidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C13H16ClN3 and its molecular weight is 249.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.1032752 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Catalysis

Aromatic amine ligands, when used in conjunction with copper(I) chloride, have been shown to be highly efficient catalyst systems for polymerizing 2,6-dimethylphenol. The catalyst system involving 4-aminopyridine/Cu(I) demonstrated exceptional efficiency in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) (PPE), with a fast reaction rate and low production of by-products, indicating the potential of specific aromatic amine compounds in polymer chemistry applications (Kim et al., 2018).

Antihypertensive Activity

Compounds structurally related to pyrimidin-4-amines have been evaluated for their antihypertensive activity. Specifically, derivatives of 6-arylpyrido[2,3-d]pyrimidin-7-amine have demonstrated the ability to lower blood pressure to normotensive levels in spontaneously hypertensive rats. This suggests the relevance of pyrimidin-4-amine derivatives in developing antihypertensive medications (Bennett et al., 1981).

Crystal Structure Analysis

Research into the crystal structures of pyrimethamine and aminopyrimidine derivatives has unveiled detailed hydrogen bonding patterns and coordination motifs, offering insights into the molecular interactions and structural characteristics of pyrimidin-4-amines. These findings have implications for understanding the structural basis of drug interactions and the design of new compounds (Balasubramani et al., 2007).

Photochemical Applications

Studies on the photochemical dimerization of aminopyridines and pyridones have provided valuable information on the chemical and physical properties of dimers formed through such processes, which are of interest in the development of photoresponsive materials (Taylor & Kan, 1963).

Organometallic Chemistry

Research into low-valent aminopyridinato chromium methyl complexes has explored their formation through reductive alkylation and oxidative addition processes. This work contributes to our understanding of the electronic structures of organometallic complexes and their potential applications in catalysis (Noor et al., 2015).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-6-methylpyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c1-9-4-5-12(10(2)6-9)16-13-7-11(3)14-8-15-13;/h4-8H,1-3H3,(H,14,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYQRPJIBOFZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC=NC(=C2)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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